Reversible Enzyme Inhibition with Defined Dephosphonylation Half-Life vs. Irreversible Organophosphates
Phenacyl phosphonate adducts of serine hydrolases exhibit reversible, intramolecularly-catalyzed dephosphonylation with half-lives of 30–500 minutes at physiological pH, enabling temporary enzyme inactivation [1]. This contrasts sharply with conventional organophosphate inhibitors (e.g., nerve agents, pesticides) that form essentially irreversible adducts [2]. The temporal control is a direct function of the phenacyl scaffold, which positions a carbonyl group for intramolecular nucleophilic displacement of the active-site serine residue [3].
| Evidence Dimension | Enzyme adduct dephosphonylation half-life |
|---|---|
| Target Compound Data | 30–500 minutes |
| Comparator Or Baseline | Irreversible organophosphate inhibitors (e.g., pesticides, nerve agents) |
| Quantified Difference | Target compound: fully reversible recovery of enzyme activity within hours; Comparator: essentially irreversible, toxic inhibition |
| Conditions | Physiological pH (aqueous buffer, 25°C or 37°C) with serine hydrolases including chymotrypsin, trypsin, thrombin, and plasmin |
Why This Matters
This property uniquely enables temporal control of enzyme activity in biochemical assays and potential therapeutic proenzyme applications, differentiating phenacylphosphonic acid derivatives from toxic, irreversible organophosphate inhibitors.
- [1] Kovach IM. US Patent 5,314,815, 'Method for temporarily inhibiting or deactivating serine hydrolase and adduct of serine hydrolase with a phosphonate or phosphate compound', 1994. View Source
- [2] Kovach IM. US Patent 5,314,815, 'Method for temporarily inhibiting or deactivating serine hydrolase and adduct of serine hydrolase with a phosphonate or phosphate compound', 1994. View Source
- [3] Kovach IM. US Patent 5,314,815, 'Method for temporarily inhibiting or deactivating serine hydrolase and adduct of serine hydrolase with a phosphonate or phosphate compound', 1994. View Source
